molecular formula C18H18N2O2S B2754385 N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide CAS No. 941877-40-3

N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide

Cat. No.: B2754385
CAS No.: 941877-40-3
M. Wt: 326.41
InChI Key: NPPGPOQBKLZYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide (CAS 941877-40-3) is a synthetic small molecule with a molecular formula of C18H18N2O2S and a molecular weight of 326.41 . This compound belongs to the benzothiazole class of heterocyclic scaffolds, which are extensively investigated for their diverse applications in materials science and as privileged structures in medicinal chemistry . The benzothiazole core is a key pharmacophore known for its versatile ligating behavior and ability to function as an optimal electron donor-acceptor system in supramolecular assemblies . Researchers utilize this amide-containing compound to study intermolecular interactions, such as N—H⋯N and C—H⋯O hydrogen bonding, which drive the formation of complex crystal structures and supramolecular architectures with potential for developing novel organic materials . The butoxy side chain contributes to the molecule's overall lipophilicity, a critical parameter in pharmacokinetic optimization. Compounds featuring the benzothiazole nucleus have demonstrated a broad spectrum of pharmacological activities in research models, including antimicrobial, anticancer, and anticonvulsant properties, making them valuable templates in drug discovery . Furthermore, structurally related N-(benzo[d]thiazol-2-yl)benzamide analogs have shown promising binding affinities in studies targeting biomacromolecules like Bovine Serum Albumin (BSA) and DNA, highlighting their relevance in biochemical and biophysical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-3-9-22-15-6-4-5-13(10-15)18(21)20-14-7-8-16-17(11-14)23-12-19-16/h4-8,10-12H,2-3,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPGPOQBKLZYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modification of the Benzothiazole Ring:

2-Position: The 2-position of the benzothiazole (B30560) ring is a common site for substitution, typically dictated by the choice of aldehyde, carboxylic acid, or other reactant used in the initial condensation with 2-aminothiophenol. ekb.egmdpi.com While the parent scaffold of the target molecule is unsubstituted at this position, analogues could be synthesized with various aryl or alkyl groups here.

Benzene (B151609) Ring: Substituents such as halogens, alkyl, alkoxy, or nitro groups can be introduced onto the benzene portion of the benzothiazole ring. pharmacyjournal.in This is typically achieved by starting with a correspondingly substituted 2-aminothiophenol. For example, using 4-chloro-2-aminothiophenol would lead to a chloro-substituted benzothiazole core.

Modification of the 3 Butoxybenzamide Side Chain:

Spectroscopic Characterization Techniques for Structural Confirmation of Derivatives

The unambiguous structural confirmation of newly synthesized derivatives of N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide is accomplished using a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to identify the number and environment of hydrogen atoms. nih.gov Characteristic signals would include:

Aromatic protons on both the benzothiazole and benzamide rings, typically appearing as multiplets or distinct doublets and triplets in the δ 7.0-8.5 ppm range. nih.gov

The amide N-H proton , which usually appears as a broad singlet at a downfield chemical shift (often > δ 10.0 ppm).

Protons of the butoxy group , which would show distinct signals: a triplet for the terminal -CH₃, multiplets for the internal -CH₂- groups, and a triplet for the -O-CH₂- group, all in the δ 0.9-4.1 ppm range.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy provides information about the carbon skeleton. arabjchem.org Key signals include:

The amide carbonyl carbon (C=O) , which gives a characteristic peak in the δ 165-170 ppm region. nih.gov

Aromatic and heteroaromatic carbons of the benzothiazole and benzamide rings, appearing in the δ 102-160 ppm range. nih.gov

Aliphatic carbons of the butoxy chain, which would be found in the upfield region of the spectrum (δ 14-70 ppm).

IR (Infrared) Spectroscopy is employed to confirm the presence of key functional groups. mdpi.com

A sharp absorption band around 3100-3300 cm⁻¹ corresponds to the N-H stretching of the amide group.

A strong, sharp peak between 1670-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the amide. mdpi.com

C=N stretching of the thiazole ring appears around 1590-1615 cm⁻¹ . mdpi.com

C-O stretching from the butoxy group would be observed in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M⁺) confirms the successful synthesis of the target molecule. researchgate.netarabjchem.org

TechniqueStructural FeatureExpected Signal/Observation
¹H NMRAmide N-HBroad singlet, δ > 10.0 ppm
¹H NMRAromatic C-HMultiplets, δ 7.0-8.5 ppm
¹³C NMRAmide C=Oδ 165-170 ppm
¹³C NMRButoxy -OCH₂-δ ~68 ppm
IRAmide N-H Stretch~3200 cm⁻¹
IRAmide C=O Stretch~1680 cm⁻¹
Mass SpecMolecular WeightMolecular ion peak [M]⁺ or [M+H]⁺

Structure Activity Relationship Sar Studies of N Benzo D Thiazol 6 Yl 3 Butoxybenzamide Derivatives

Analysis of Positional and Substituent Effects on Biological Activity

The biological activity of benzothiazole (B30560) derivatives can be significantly modulated by the nature and position of substituents on both the benzothiazole core and the appended benzamide (B126) ring. While direct SAR studies on N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related N-(6-arylbenzo[d]thiazol-2-yl)acetamides, particularly concerning their urease inhibitory activity. mdpi.comnih.gov

In a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, the electronic properties of the substituent on the 6-aryl group played a pivotal role in determining the urease inhibition potency. mdpi.comnih.gov It was observed that electron-donating groups on the aryl moiety generally enhanced the inhibitory activity. For instance, the introduction of a methyl group (p-tolyl) at this position resulted in the most active compound in the series. mdpi.com Conversely, the presence of electron-withdrawing groups was found to be less favorable for this specific biological activity.

The position of the substituent on the benzothiazole ring is also a critical determinant of activity. Studies on various 6-substituted-2-aminobenzothiazole derivatives have highlighted that modifications at the 6-position with groups like methyl, methoxy (B1213986), and ethoxy can lead to significant antibacterial, anti-inflammatory, and analgesic properties. mdpi.com

Regarding the benzamide portion of the molecule, while specific data for the 3-butoxy group is scarce, general principles of medicinal chemistry suggest that the length and nature of the alkoxy chain can influence properties such as lipophilicity and, consequently, cell permeability and target engagement. The butoxy group in the title compound likely contributes to an optimal balance of lipophilicity for its biological target. Alterations to this chain, such as increasing or decreasing its length, or introducing branching or unsaturation, would be expected to impact the compound's activity profile.

The following table summarizes the urease inhibitory activity of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, which serves as a model for understanding substituent effects on the benzothiazole core.

CompoundR Group (at position 6)% Inhibition (at 40 µg/mL)IC₅₀ (µg/mL)
3aPhenyl85.43 ± 0.1520.3
3b4-Methylphenyl (p-tolyl)90.51 ± 0.1916.5
3c4-Methoxyphenyl90.33 ± 0.2018.4
3d4-Chlorophenyl84.11 ± 0.1622.4
3e4-Fluorophenyl85.22 ± 0.1521.5
3f3-Nitrophenyl80.15 ± 0.2225.3
3g4-Nitrophenyl78.43 ± 0.1928.4
3h3,4,5-Trimethoxyphenyl90.07 ± 0.2017.2
Thiourea (Standard)--23.1

Data sourced from studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives as urease inhibitors. mdpi.comnih.gov

Elucidation of Key Pharmacophoric Elements Critical for Biological Function

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For benzothiazole derivatives, several key pharmacophoric features have been identified across various studies targeting different enzymes and receptors. nih.gov

A typical pharmacophore model for benzothiazole-based inhibitors includes:

Aromatic Rings: The benzothiazole ring system itself and the benzamide phenyl ring often act as crucial hydrophobic or aromatic interaction centers within the target's binding site. nih.gov

Hydrogen Bond Acceptors and Donors: The amide linkage (-CONH-) is a critical pharmacophoric element, providing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atom in the thiazole (B1198619) ring can also act as a hydrogen bond acceptor. These interactions are often vital for anchoring the ligand in the correct orientation within the active site. mdpi.com

In a study on benzothiazole derivatives as potential p56lck inhibitors, a six-point pharmacophore model was developed which included one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov This highlights the general importance of these features in the biological activity of this class of compounds. The this compound molecule contains all these key elements, suggesting a well-defined interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding drug discovery efforts. For various series of benzothiazole derivatives, 3D-QSAR models have been successfully developed. nih.govresearchgate.net

These models often employ methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which correlate the steric and electrostatic fields of the molecules with their biological activities. For instance, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamides as monoamine oxidase B (MAO-B) inhibitors yielded a COMSIA model with good predictive ability (q² = 0.569, r² = 0.915). nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a roadmap for structural modifications.

Steric properties of the substituents on the benzothiazole ring and the alkoxy chain.

Electrostatic properties of the benzamide ring and the amide linker.

Hydrophobic features contributed by the butoxy group and aryl substituents.

The development of a robust QSAR model for this compound and its analogs would be a valuable tool for predicting the potency of new derivatives and for optimizing their biological activity.

Conformational Analysis and Molecular Flexibility in SAR Investigations

Studies on the crystal structure of related N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers have shown that the position of a substituent on the benzoyl moiety can significantly influence the dihedral angle between the benzothiazole and phenyl rings. researchgate.netresearchgate.net For example, an ortho-nitro substituent leads to a more distorted geometry due to steric hindrance, whereas a meta-nitro substituent allows for a more planar conformation. researchgate.net

This has important implications for the SAR of this compound. The 3-butoxy substituent is expected to influence the preferred conformation of the benzamide ring relative to the benzothiazole core. The flexibility of the butoxy chain itself also allows it to adopt various conformations to optimally occupy a hydrophobic pocket in the target protein.

Molecular modeling and computational chemistry techniques are often employed to explore the conformational landscape of flexible molecules. By identifying low-energy conformers, researchers can gain insights into the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target. Understanding the conformational preferences and the energy barriers to rotation around key single bonds (like the amide bond and the bond connecting the two ring systems) is essential for a comprehensive SAR analysis and for the rational design of new derivatives with improved biological activity.

Molecular and Cellular Mechanisms of Action of N Benzo D Thiazol 6 Yl 3 Butoxybenzamide

Identification and Characterization of Specific Biological Targets

The biological effects of benzothiazole (B30560) derivatives are often initiated through their interaction with specific molecular targets, primarily enzymes and cellular receptors.

Benzothiazole-containing compounds have been identified as inhibitors of several key enzymes involved in cellular signaling and disease progression. A prominent mechanism of action for many anticancer benzothiazoles is the inhibition of protein kinases. nih.govingentaconnect.com For instance, certain benzothiazole derivatives have been shown to be potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory and stress responses. nih.gov By replacing certain structural motifs, researchers have been able to enhance the metabolic stability of these inhibitors. nih.gov

Furthermore, other studies have demonstrated the ability of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. researchgate.net The inhibitory activity of various benzothiazole derivatives has also been observed against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are targets in neurodegenerative diseases. nih.gov Additionally, some benzothiazole compounds have been found to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for microbial folate synthesis. nih.gov The inhibitory potential of these compounds is often evaluated using in vitro enzyme assays, with IC50 values indicating the concentration required for 50% inhibition.

Table 1: Examples of Enzyme Inhibition by Benzothiazole Derivatives

Compound Class Target Enzyme Biological Relevance
Benzothiazole-based compounds p38α MAP Kinase Inflammation, Cancer
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides 11β-HSD1 Metabolic Diseases
Benzothiazole derivatives with piperazine (B1678402) moieties Acetylcholinesterase (AChE) Alzheimer's Disease

Note: This table represents data for the broader class of benzothiazole derivatives, as specific data for N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide is not available.

In addition to enzyme inhibition, benzothiazole derivatives can exert their effects by binding to specific cellular receptors. Structure-activity relationship (SAR) studies on benzo[d]thiazol-2(3H)one based ligands have revealed high-affinity binding to sigma (σ) receptors, which are implicated in a variety of neurological disorders and cancer. nih.gov These studies have shown that modifications to the linker length, aryl substitution, and the size of the alkylamine ring can significantly impact the binding affinity and selectivity for σ-1 and σ-2 receptor subtypes. nih.gov The binding affinities are typically determined through radioligand binding assays, where the benzothiazole compound competes with a radiolabeled ligand for receptor binding sites. nih.gov

Cellular Pathway Modulation and Signaling Interventions

The interaction of benzothiazole derivatives with their molecular targets can trigger a cascade of events that modulate various cellular pathways, ultimately leading to anticancer effects such as apoptosis, cell cycle arrest, and inhibition of proliferation and migration.

A key anticancer mechanism of many benzothiazole derivatives is the induction of apoptosis, or programmed cell death. nih.govingentaconnect.com Studies on N-substituted benzamides have shown that these compounds can induce apoptosis by triggering the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.gov The activation of caspases leads to a cascade of proteolytic events that dismantle the cell. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process. nih.gov

Furthermore, prior to the onset of apoptosis, some N-substituted benzamides have been observed to cause a cell cycle block at the G2/M phase. nih.gov This cell cycle arrest is an event that occurs upstream of apoptosis induction. nih.gov The induction of apoptosis by these compounds appears to be independent of the tumor suppressor protein p53 in some cell lines. nih.gov

Benzothiazole derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net The potency of these compounds is often assessed by determining their IC50 values, which represent the concentration required to inhibit cell growth by 50%. For example, a series of N-1,3-benzothiazol-2-ylbenzamides showed prominent inhibitory effects on the growth of human liver and breast cancer cell lines. researchgate.net

In addition to inhibiting proliferation, some benzothiazole-related compounds have been shown to impede cell migration, a critical process in cancer metastasis. nih.gov Cell migration assays, such as the wound healing assay and the transmembrane (Boyden chamber) assay, are used to evaluate the antimigratory effects of these compounds. nih.gov

Table 2: Antiproliferative Activity of Selected Benzothiazole Derivatives

Compound Derivative Cancer Cell Line IC50 Value
Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole HT-29 (Colon) 0.024 µM
Chlorobenzyl indole semicarbazide benzothiazole H460 (Lung) 0.29 µM
Chlorobenzyl indole semicarbazide benzothiazole A549 (Lung) 0.84 µM

Source: Ma et al., as cited in a 2020 review. tandfonline.com Note: This data is for a related benzothiazole derivative, not specifically this compound.

The benzothiazole scaffold has been investigated for its potential to interfere with microtubule polymerization. researchgate.net Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. While direct evidence for this compound is lacking, the general class of compounds is of interest in this area.

Some benzothiazole derivatives have also been studied for their ability to bind to DNA. researchgate.netnih.govbohrium.com Molecular docking studies have been employed to predict the binding affinity and modes of interaction between benzothiazole-based drugs and DNA sequences. bohrium.com These interactions can potentially lead to DNA damage and interfere with replication and transcription, contributing to the anticancer effects of these compounds. researchgate.net

Modulation of Neurotransmitter Systems (e.g., GABAergic Transmission)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for regulating neuronal excitability. The GABAergic system, particularly the GABA-A receptors, are common targets for therapeutic agents aimed at producing sedative, anxiolytic, and anticonvulsant effects. These agents often act as positive allosteric modulators, enhancing the effect of GABA on the receptor and leading to increased chloride ion influx and hyperpolarization of the neuron.

However, there is no available research to indicate that this compound interacts with GABA-A receptors or any other components of the GABAergic system. Furthermore, no studies were found that describe its effects on other major neurotransmitter systems, such as the glutamatergic, cholinergic, dopaminergic, or serotonergic systems.

Consequently, no data tables or detailed research findings on the modulation of neurotransmitter systems by this compound can be provided at this time. Further research would be necessary to determine if this compound has any activity in these areas.

Preclinical in Vitro Biological Evaluation of N Benzo D Thiazol 6 Yl 3 Butoxybenzamide and Analogues

Antiproliferative Activity Assessment in Cancer Cell Lines

The benzothiazole (B30560) scaffold is a significant pharmacophore in the development of novel anticancer agents. nih.govresearchgate.net Derivatives of N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide have been subjected to extensive preclinical in vitro evaluation to determine their potential as antiproliferative agents against a variety of human cancer cell lines. These studies focus on the compounds' ability to inhibit cancer cell growth, their spectrum of activity, and their selectivity for malignant cells over normal, healthy cells.

Numerous studies have demonstrated the broad-spectrum anticancer potential of benzothiazole analogues. A series of benzothiazole derivatives, including piperazino-arylsulfonamides and arylthiol analogues, were evaluated for their in vitro antiproliferative activity against a diverse panel of human tumor-derived cell lines. researchgate.net Several of these analogues exhibited potent activity against cell lines derived from both solid tumors and hematological malignancies. researchgate.net For example, certain fluorinated 2-aryl benzothiazole derivatives showed significant antitumor activity against breast adenocarcinoma (MCF-7) and mammary gland metastatic (MDA-MB-468) cell lines. nih.gov

Further investigations into other series, such as N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, confirmed this broad-spectrum activity. These compounds were tested against a range of cancer cell lines including MCF-7 (breast), HCT-116 (colon), PC-3 & LNCaP (prostate), and SK-HEP-1 (liver), showing promising results, particularly against prostate cancer cell lines. nih.gov Similarly, a library of phenylacetamide derivatives containing the benzothiazole nucleus induced a marked reduction in cell viability at low micromolar concentrations across multiple pancreatic cancer and paraganglioma cell lines. nih.govsemanticscholar.org The consistent activity of these varied analogues across different cancer types underscores the potential of the benzothiazole core structure as a basis for broadly effective anticancer agents.

Table 1: Antiproliferative Activity of Selected Benzothiazole Analogues in Various Cancer Cell Lines

Compound Type Cancer Cell Line Activity Metric (IC50/GI50) Reference
3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivative (7h) A549 (Lung) 18.16 µM nih.gov
3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) PC9 (Lung) 8.11 µM nih.gov
3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) H1975 (Lung) 3.5 µM nih.gov
Fluorinated 2-aryl benzothiazole (Compound 1) MCF-7 (Breast) 0.57 µM nih.gov
Fluorinated 2-aryl benzothiazole (Compound 2) MCF-7 (Breast) 0.4 µM nih.gov
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6d) PC3 (Prostate) <0.075 µM nih.gov
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6i) PC3 (Prostate) <0.075 µM nih.gov
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6k) PC3 (Prostate) <0.075 µM nih.gov
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6l) PC3 (Prostate) <0.075 µM nih.gov

While broad-spectrum activity is valuable, specificity towards cancer cells and selectivity over normal cells are crucial for developing safe and effective therapeutics. Studies on N-1,3-benzothiazol-2-ylbenzamide derivatives revealed prominent inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.net Among these, certain compounds were noted for their ability to induce apoptosis, particularly in MCF-7 cells. researchgate.net

Research into a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives identified compound 7h as having the best anticancer properties against non-small cell lung cancer lines A549, PC9, and H1975. nih.gov Importantly, this compound exhibited a favorable safety profile, with a selectivity index (SI) for H1975 cancer cells that was over 12 times higher than that of the lead compound it was derived from. nih.gov This indicates a significantly greater cytotoxic effect on cancer cells compared to non-cancerous cells. Similarly, evaluations of phenylacetamide derivatives showed that while many compounds were potent against cancer cells, some, like derivative 4l, demonstrated a higher selectivity index, suggesting a better therapeutic window. semanticscholar.org Some benzothiazole derivatives have been found to be not cytotoxic to normal human tissues, highlighting their potential for selective cancer therapy. researchgate.net

Antimicrobial and Antifungal Activity Assays

In addition to their antiproliferative properties, benzothiazole derivatives have been widely investigated for their potential to combat microbial and fungal infections. The core structure is recognized for its contribution to antimicrobial activity, and various analogues have been synthesized and tested against a range of pathogenic strains. mdpi.com

Derivatives of this compound have shown notable efficacy against pathogenic bacteria. A study involving novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives demonstrated moderate to good inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/mL. nih.govresearchgate.net

Further research on other benzothiazole analogues has confirmed this potential. researchgate.net For instance, a series of newly synthesized benzothiazole derivatives showed that most compounds were active against S. aureus, with MIC values ranging from 0.025 to 2.609 mM. mdpi.com One compound in this series, 16c, was particularly potent against S. aureus, exhibiting superior activity to the standard drugs ampicillin (B1664943) and sulfadiazine. mdpi.com However, in the same study, none of the tested compounds were active against the E. coli strain, indicating a degree of bacterial specificity. mdpi.com

Table 2: Antibacterial Activity of Benzothiazole Analogues

Compound Type Bacterial Strain Activity Metric (MIC) Reference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives S. aureus (Gram +) 12.5-100 µg/mL nih.gov
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives E. coli (Gram -) 12.5-100 µg/mL nih.gov
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives P. aeruginosa (Gram -) 12.5-100 µg/mL nih.gov
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives K. pneumoniae (Gram -) 12.5-100 µg/mL nih.gov
Benzothiazole derivative (16c) S. aureus (Gram +) 0.025 mM mdpi.com

The antifungal properties of benzothiazole derivatives have also been well-documented. The same N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives that showed antibacterial effects were also tested against five fungal pathogens: Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. nih.gov The screening revealed moderate to good inhibition at concentrations of 12.5-100 µg/mL. nih.govresearchgate.net

Specific structural modifications have been shown to enhance antifungal activity. For example, a study on C-6 methyl-substituted benzothiazole derivatives found that compounds D-02 and D-08 showed potent antifungal activity against C. albicans. scitechjournals.com Other research has also highlighted the potential of benzothiazole derivatives against C. albicans. nih.gov This consistent activity against key fungal pathogens suggests that the benzothiazole scaffold is a promising starting point for the development of new antifungal agents.

Enzyme Inhibition Assays and Related Biochemical Studies

The biological activities of this compound and its analogues are often rooted in their ability to inhibit specific enzymes that are critical for the survival of cancer cells or pathogens. Various studies have explored these mechanisms through enzyme inhibition assays.

A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic diseases. researchgate.net Several compounds showed significant inhibitory activity, and molecular docking studies indicated potential hydrogen bond interactions with the catalytic amino acid residues of the enzyme. researchgate.net

In the context of cancer, N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were assessed for their ability to inhibit human germ cell alkaline phosphatase (hGC-ALP), an enzyme connected to the development of prostate cancer. nih.gov The most active anticancer compounds in the series also demonstrated significant hGC-ALP inhibition. nih.gov Furthermore, other benzothiazole derivatives have been identified as potent inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), a target for antimicrobial agents. nih.gov

In the field of neurodegenerative diseases, novel benzothiazole derivatives were designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of Alzheimer's disease. nih.govanadolu.edu.tr Several synthesized compounds showed inhibitory activity against AChE that was comparable to the standard drug donepezil, with IC50 values in the nanomolar range. nih.gov These findings highlight the versatility of the benzothiazole scaffold in targeting a diverse range of enzymes relevant to various diseases.

Table 3: Enzyme Inhibition by Benzothiazole Analogues

Compound Series Target Enzyme Disease Context Key Finding Reference
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides 11β-HSD1 Diabetes Significant in vitro inhibition researchgate.net
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides hGC-ALP Prostate Cancer Inhibition correlated with anticancer activity nih.gov
Benzothiazole derivatives DHPS Microbial Infections IC50 values comparable to standard drug nih.gov
N-((4-(substituted piperazine-1-yl)methyl)benzoyl)benzothiazoles Acetylcholinesterase (AChE) Alzheimer's Disease IC50 values in the nanomolar range (e.g., 23.4 ± 1.1 nM for 4f) nih.gov
N-((4-(substituted piperazine-1-yl)methyl)benzoyl)benzothiazoles Monoamine Oxidase B (MAO-B) Alzheimer's Disease Potent inhibition observed nih.govanadolu.edu.tr

Functional Cellular Assays (e.g., Colony Formation, Cell Migration)

The ability of cancer cells to proliferate and migrate is fundamental to tumor progression and metastasis. Functional cellular assays are therefore critical in the preclinical assessment of novel therapeutic compounds. Studies on benzothiazole derivatives have explored their impact on these key cellular functions.

In a scratch wound healing assay, which assesses cell migration, the benzothiazole analogue 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) was shown to hinder the migration of A431 (human epidermoid carcinoma) and A549 (human non-small cell lung cancer) cells. nih.gov This compound significantly inhibited the proliferation of A431, A549, and H1299 cancer cells. nih.gov Further investigation revealed that compound B7 also promotes apoptosis and causes cell cycle arrest at concentrations of 1, 2, and 4 μM. nih.gov These findings suggest that certain benzothiazole structures can effectively interfere with the cellular processes required for cancer cell expansion and invasion.

While specific data on the colony formation capabilities of cells treated with this compound was not detailed in the reviewed literature, the observed effects on proliferation and migration highlight a promising area for further investigation.

Table 1: Effect of Benzothiazole Analogue B7 on Cell Functions

Compound Cell Lines Assay Observed Effect
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) A431, A549 Scratch Wound Healing Hindered cell migration nih.gov
A431, A549, H1299 Proliferation Assay Significantly inhibited proliferation nih.gov
A431, A549 Flow Cytometry Promoted apoptosis and cell cycle arrest nih.gov

Assessment of Antioxidative Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize them, is implicated in numerous diseases. benthamdirect.com Consequently, the antioxidant potential of new chemical entities is a significant area of investigation. Various benzothiazole derivatives have been synthesized and evaluated for their antioxidative properties using standard in vitro assays. nih.govijprajournal.com

The antioxidant capacity of these compounds is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netderpharmachemica.com In one study, a series of twelve novel benzothiazole derivatives were synthesized, with six compounds (BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, and BTA-12) demonstrating significant radical scavenging potential. derpharmachemica.com Notably, at concentrations of 100 µg/ml, these compounds showed better antioxidant activity than the standard, ascorbic acid, at 80 µg/ml in the ABTS assay. derpharmachemica.com

Structure-activity relationship studies suggest that the presence of specific functional groups influences antioxidant activity. For instance, a benzothiazole derivative featuring a hydroxyl group (compound B5) was found to exhibit potent antioxidant activity. benthamdirect.com Another study identified a trihydroxy substituted benzothiazole-2-carboxamide (compound 29) as a particularly potent antioxidant, showing significantly greater activity than the reference compound butylated hydroxytoluene (BHT) in both DPPH and ferric reducing antioxidant power (FRAP) assays. researchgate.net

Table 2: Antioxidant Activity of Selected Benzothiazole Analogues

Compound/Analogue Assay(s) Used Key Finding Reference
BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 DPPH, ABTS Showed significant radical scavenging potential; superior to ascorbic acid at specific concentrations in ABTS assay. derpharmachemica.com Ascorbic Acid
Compound B5 (hydroxyl-substituted) Not specified Exhibited potent antioxidant activity. benthamdirect.com Not specified
Compound 29 (trihydroxy substituted) DPPH, FRAP Significantly more potent than the reference antioxidant BHT. researchgate.net Butylated Hydroxytoluene (BHT)

Anticonvulsant Activity Screening in Cell-Based Models

Epilepsy is a common neurological disorder characterized by recurrent seizures, and there is a continuous need for safer and more effective anticonvulsant drugs. nih.gov The benzothiazole nucleus is considered a promising scaffold for the development of novel anticonvulsant agents, with derivatives like Riluzole showing a spectrum of activity. nih.gov

The preclinical evaluation of anticonvulsant activity for benzothiazole derivatives has been conducted extensively. mdpi.comresearchgate.netnih.gov However, the primary screening models reported in the literature, such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, are in vivo assays conducted in animal models, typically mice. nih.govacs.orgresearchgate.net These tests are valuable for identifying compounds that can prevent seizure spread (MES) or elevate the seizure threshold (scPTZ). researchgate.net

While these in vivo studies have identified several benzothiazole analogues with promising anticonvulsant profiles, detailed reports on the screening of this compound or its direct analogues using in vitro, cell-based models for anticonvulsant activity were not found in the reviewed literature. Such models, which might involve neuronal cell cultures and electrophysiological recordings to assess effects on ion channels or neurotransmission, would be a valuable future step in elucidating the specific mechanisms of action at the cellular level.

Preclinical in Vivo Investigation of N Benzo D Thiazol 6 Yl 3 Butoxybenzamide and Analogues Non Clinical Focus

Assessment in Established Disease Models (e.g., Epilepsy Models) for Proof-of-Concept

The primary evaluation of novel therapeutic agents often involves testing in well-established animal models of disease to demonstrate efficacy. For benzothiazole (B30560) amides and related analogues, a significant focus has been on their potential as anticonvulsant agents, utilizing standard rodent models of epilepsy. ijprems.comresearchgate.net

The maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test in mice are two of the most widely used screening models. ijprems.comnih.govnih.gov The MES model is considered an analogue of generalized tonic-clonic seizures, and a compound's ability to prevent seizure spread is a key endpoint. nih.gov The scPTZ model, which involves administering a GABA receptor antagonist, is used to identify compounds that may raise the seizure threshold. nih.gov

Studies on a series of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives revealed significant anticonvulsant activity in both MES and scPTZ screens. nih.gov Notably, two compounds from this series demonstrated ED₅₀ values of 15.4 mg/kg and 18.6 mg/kg in the MES test, respectively, and exhibited protective indices that were approximately four times higher than the standard antiepileptic drugs phenytoin (B1677684) and carbamazepine. nih.gov

Further proof-of-concept has been established using alternative models. A 6-nitrobenzo[d]thiazol-2-amine derivative was investigated in a zebrafish larvae model of epilepsy induced by pentylenetetrazole (PTZ). nih.gov The study observed significant behavioral improvements and enhanced motor coordination in the larvae treated with the benzothiazole derivative, suggesting therapeutic potential in mitigating epileptic conditions. nih.gov

Compound Class / DerivativeDisease ModelOrganismKey In Vivo FindingsReference
N-(azetidin-1-yl)-2-((benzothiazol-2-yl)amino)acetamidesMaximal Electroshock (MES) Seizure TestMiceShowed potent anticonvulsant activity; some analogues had protective indices ~4x higher than phenytoin. nih.gov
N-(azetidin-1-yl)-2-((benzothiazol-2-yl)amino)acetamidesSubcutaneous Pentylenetetrazole (scPTZ) TestMiceDemonstrated protection from chemically-induced seizures. nih.gov
2-(phenyl)-benzothiazoles bearing a 1,3,4-oxadiazole (B1194373) moietyMaximal Electroshock (MES) Seizure TestMiceSeveral analogues were identified as potent with no neurotoxicity compared to standard drugs. nih.gov
6-nitrobenzo[d]thiazol-2-amine derivativePentylenetetrazole (PTZ)-Induced SeizuresZebrafish LarvaeObserved behavioral improvements and enhanced motor coordination. nih.gov

Target Engagement Studies in Animal Models

Confirming that a compound interacts with its intended biological target in a living organism is a crucial aspect of preclinical development. While direct visualization of target engagement in vivo can be complex, it is often inferred from a combination of molecular modeling (in silico) studies and the pharmacological profile of the compound in animal models sensitive to specific mechanisms.

For a series of benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety, in silico docking analyses suggested that the most likely mode of action involves binding to Voltage-Gated Calcium Channels (VGCC) and N-methyl-D-aspartate (NMDA) receptors. nih.gov The potent activity of these compounds in the in vivo MES and scPTZ models, which are known to be sensitive to agents that modulate these targets, provides correlative evidence for this target engagement within the central nervous system. nih.gov

Similarly, computational studies of other anticonvulsant agents have shown efficient interaction with the GABA-A receptor. researchgate.net The subsequent efficacy of these compounds in the PTZ-induced seizure model, which directly challenges the GABAergic system, supports the hypothesis that they are engaging this target in vivo. researchgate.net This integrated approach of in silico prediction followed by in vivo validation in specific disease models is a cornerstone of establishing target engagement for novel benzothiazole analogues.

Mechanistic Insights Derived from In Vivo Studies

In vivo studies are instrumental in elucidating the physiological mechanisms through which a compound exerts its therapeutic effect. For benzothiazole analogues investigated for epilepsy, preclinical animal models have provided key insights into their potential mechanisms of action. ijprems.com

The consistent efficacy of various benzothiazole derivatives in the MES test suggests a primary mechanism involving the stabilization of ion channels and the prevention of seizure spread. ijprems.comnih.gov This activity is characteristic of drugs, like phenytoin, that modulate voltage-gated sodium channels. nih.gov

Conversely, activity in the scPTZ model points towards a mechanism involving the enhancement of GABAergic neurotransmission, as the model utilizes a GABA-A antagonist to induce seizures. ijprems.comnih.gov This suggests that some benzothiazole analogues may act by increasing the inhibitory tone in the brain. This was further substantiated in the in vivo zebrafish model, where a 6-nitrobenzo[d]thiazol-2-amine derivative was found to increase GABA levels, directly linking its anticonvulsant effect to the modulation of this key inhibitory neurotransmitter. nih.gov The collective findings indicate that the anticonvulsant effects of the benzothiazole class may arise from multiple pathways, including the modulation of GABAergic and glutamatergic systems, as well as the stabilization of ion channels. ijprems.com

Evaluation of Biological Activity in Relevant Organisms and Animal Models

Beyond their anticonvulsant properties, benzothiazole amides and their analogues have been evaluated for a range of other biological activities in vivo. These studies highlight the therapeutic versatility of the benzothiazole scaffold.

In the field of infectious diseases, a series of potent benzothiazole amides were developed as antimycobacterial agents. nih.gov Following medicinal chemistry optimization, a lead compound demonstrated significant in vivo efficacy in a proof-of-concept mouse model of Mycobacterium abscessus infection, validating its potential as a novel antibiotic. nih.gov

The potential of this class of compounds to treat neurodegenerative diseases and depression has also been explored. A series of benzothiazole-isoquinoline derivatives were assessed using the classical forced swim test (FST) in mice. researchgate.net Several compounds were found to significantly reduce the immobility time, an indicator of antidepressant-like activity, suggesting their potential utility in managing depression, which is often comorbid with neurodegenerative conditions. researchgate.net These studies underscore the broad spectrum of in vivo biological activities possessed by benzothiazole derivatives.

Compound Class / DerivativeBiological Activity InvestigatedAnimal ModelKey In Vivo FindingReference
Benzothiazole amidesAntimycobacterialMouse model of M. abscessus infectionDemonstrated in vivo efficacy, reducing bacterial load. nih.gov
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamidesAntidepressantForced Swim Test (FST)Several compounds significantly reduced immobility time in mice. researchgate.net

Future Directions and Research Perspectives for N Benzo D Thiazol 6 Yl 3 Butoxybenzamide

Development of Novel Therapeutic Lead Compounds Based on the Scaffold

The structural framework of N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide offers significant opportunities for the development of new therapeutic agents. The benzothiazole (B30560) nucleus can be chemically modified at various positions to generate a library of analogs with diverse pharmacological profiles. Research has demonstrated that derivatives of the benzothiazole scaffold can act as multi-target-directed ligands (MTDLs), which are particularly valuable for complex multifactorial diseases like Alzheimer's disease. nih.gov For instance, novel benzothiazole derivatives have been designed to simultaneously interact with histamine (B1213489) H3 receptors, cholinesterases (AChE, BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in neurodegeneration. nih.gov

Future work could focus on synthesizing new series of compounds by introducing different substituents on both the benzothiazole ring and the butoxybenzamide side chain. This approach has proven successful in developing potent anticonvulsant and anticancer agents from benzothiazole precursors. nih.govnih.gov By exploring various synthetic routes, such as C-C coupling methodologies, researchers can create libraries of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and similar structures for screening against a wide range of diseases. researchgate.netmdpi.com The goal is to identify new lead compounds with improved efficacy and novel mechanisms of action, building upon the established bioactivity of the core scaffold.

Table 1: Examples of Therapeutic Leads Based on the Benzothiazole Scaffold
Derivative ClassTherapeutic AreaKey Structural FeaturesReference
Benzothiazole-based MTDLsAlzheimer's DiseaseLinkage of benzothiazole with moieties targeting H3R, AChE, BuChE, and MAO-B nih.gov
N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamidesEpilepsy (Anticonvulsant)Incorporation of an azetidinone ring system nih.gov
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesUrease InhibitionAryl group substitution at the 6-position of the benzothiazole ring researchgate.netmdpi.com
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamidesCancer (Anticancer)Fusion of benzothiazole and quinoline (B57606) carboxamide moieties nih.gov
Benzothiazole-phenyl analogsPain (Analgesic)Linkage to a piperidine-4-carboxamide moiety nih.gov

Exploration of New Biological Targets and Signaling Pathways

While the initial biological activities of this compound and its analogs might be known, the full spectrum of their molecular targets likely remains uncharted. A key future direction is the systematic screening of this compound and its derivatives against a broad panel of biological targets to uncover novel mechanisms of action and therapeutic applications. The benzothiazole scaffold has been associated with a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, and anticancer effects, suggesting its ability to interact with diverse biological macromolecules. nih.govnih.govresearchgate.netresearchgate.net

For example, different benzothiazole series have shown inhibitory activity against enzymes like urease, cyclooxygenase (COX), and quinone reductase 2 (NQO2), a target implicated in inflammation and cancer. researchgate.netresearchgate.netnih.gov Furthermore, specific derivatives have been found to inhibit human germ cell alkaline phosphatase (hGC-ALP), a target relevant to prostate cancer. nih.gov Future research should employ high-throughput screening, proteomics, and chemogenomics approaches to identify new protein targets and signaling pathways modulated by this compound. This exploration could reveal unexpected therapeutic opportunities, for instance, in metabolic disorders, inflammatory conditions, or infectious diseases.

Table 2: Identified Biological Targets for Various Benzothiazole Derivatives
Biological TargetAssociated Disease/ConditionReference
Histamine H3 Receptor (H3R), Cholinesterases (AChE, BuChE), Monoamine Oxidase B (MAO-B)Alzheimer's Disease nih.gov
Microbial enzymes/structuresBacterial and Fungal Infections researchgate.net
Neuronal ion channels/receptorsSeizures/Epilepsy nih.gov
UreaseInfections (e.g., H. pylori) researchgate.netmdpi.com
Quinone Reductase 2 (NQO2)Inflammation, Cancer nih.gov
Human Germ Cell Alkaline Phosphatase (hGC-ALP)Prostate Cancer nih.gov

Application of Advanced Computational Approaches for Compound Optimization

In silico methods are indispensable tools for modern drug discovery and offer a rational path to optimize lead compounds like this compound. Advanced computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations, can provide deep insights into the molecular interactions between the compound and its biological targets. nih.govresearchgate.net

Molecular docking studies can predict the binding poses and affinities of novel analogs within the active site of a target protein, helping to explain experimental findings and guide the design of more potent molecules. researchgate.netresearchgate.net This has been successfully applied to understand the urease inhibition by N-(6-arylbenzo[d]thiazol-2-yl)acetamides. researchgate.netmdpi.com Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. For example, software can be used to estimate pharmacokinetic profiles and check for violations of frameworks like Lipinski's "rule of five," ensuring that newly designed compounds have drug-like properties. nih.gov The application of these computational models can significantly accelerate the optimization cycle, reducing the time and cost associated with synthesizing and testing new compounds, thereby facilitating a more efficient path to clinical candidates.

Strategic Design for Enhanced Selectivity and Potency

A critical challenge in drug development is to design compounds that are highly potent against their intended target while minimizing off-target effects. Future research on this compound should focus on strategic structural modifications to enhance its selectivity and potency. This involves a detailed exploration of the structure-activity relationship (SAR).

By systematically altering different parts of the molecule—such as the substituents on the benzothiazole ring, the length and nature of the linker, and the groups on the terminal phenyl ring—researchers can identify key structural features that govern biological activity. For example, studies on anticonvulsant benzothiazoles revealed that specific substitutions are crucial for high protective indices. nih.gov Similarly, in a series of NQO2 inhibitors, the placement of hydroxyl or methoxy (B1213986) groups on the phenyl ring dramatically influenced inhibitory potency, with IC50 values ranging from nanomolar to micromolar concentrations. nih.gov This process, guided by both experimental data and computational modeling, allows for the rational design of next-generation compounds with fine-tuned pharmacological profiles, leading to more effective and safer therapeutic agents.

Investigation of Synergistic Effects with Existing Research Agents

Combination therapy is a cornerstone of treatment for many complex diseases, including cancer and infectious diseases. An important future research direction is to investigate whether this compound or its optimized analogs can produce synergistic effects when combined with existing therapeutic agents. Synergism can lead to enhanced efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance.

For instance, if a derivative shows anticancer properties, it could be tested in combination with standard chemotherapeutic drugs to see if it can enhance their cytotoxic effects or re-sensitize resistant cancer cells. nih.gov If an analog possesses antimicrobial activity, its combination with conventional antibiotics could be explored as a strategy to combat multidrug-resistant bacteria. researchgate.netresearchgate.net This research would involve in vitro and subsequent in vivo studies to systematically evaluate drug combinations, determine optimal ratios, and elucidate the molecular mechanisms underlying any observed synergistic interactions. Uncovering such combinations could significantly expand the therapeutic utility of the benzothiazole scaffold.

Q & A

Basic: What are the common synthetic routes for preparing N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling a benzo[d]thiazol-6-amine derivative with a substituted benzoyl chloride. For example, analogous compounds (e.g., N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide) are synthesized by reacting 2-methylbenzo[d]thiazol-6-amine with 3-substituted benzoyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key optimization parameters include:

  • Temperature : Room temperature or mild heating (40–60°C) to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to enhance nucleophilicity.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detection of characteristic amide (C=O stretch at ~1650 cm⁻¹) and benzothiazole (C-S stretch at ~650 cm⁻¹) bands .
    Purity is assessed via HPLC (>95% peak area) or thin-layer chromatography (TLC) .

Advanced: How can researchers resolve contradictions between solubility data and biological activity in benzothiazole derivatives?

Answer:
Contradictions often arise from substituent effects. For example:

  • Butoxy vs. methylthio groups : A butoxy group (as in the target compound) may enhance lip solubility compared to methylthio analogs, improving membrane permeability but reducing aqueous stability .
  • Experimental validation : Perform parallel assays under controlled conditions (e.g., DMSO concentration, pH) to isolate solubility effects. Compare IC50 values in cell-based vs. cell-free systems .
  • Structural analogs : Use derivatives with varied substituents (e.g., 4-chloro or methoxy groups) to identify trends .

Basic: What biological screening strategies are recommended for evaluating its therapeutic potential?

Answer:
Initial screening should include:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2) to identify mechanistic targets .
    Dose-response curves and positive controls (e.g., doxorubicin for anticancer studies) are critical for validation .

Advanced: How does the substitution pattern on the benzothiazole ring influence structure-activity relationships (SAR)?

Answer:
Key SAR insights from related compounds:

  • Position 6 substituents : Electron-withdrawing groups (e.g., -Cl) enhance antitumor activity but may reduce solubility. Butoxy groups balance lipophilicity and bioavailability .
  • Amide linkage : The N-benzamide moiety is critical for target binding; modifications (e.g., esterification) reduce potency .
  • Comparative data : For example, 4-chloro analogs show stronger antitumor activity than methoxy derivatives, suggesting halogen interactions with hydrophobic enzyme pockets .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Process control : Strict monitoring of reaction parameters (temperature ±2°C, solvent purity) .
  • Intermediate characterization : Validate precursors (e.g., 3-butoxybenzoyl chloride) via FTIR and GC-MS before use .
  • Scale-up protocols : Transition from batch to flow chemistry for reproducible yields .

Advanced: How can researchers address discrepancies in biological assay reproducibility?

Answer:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH recommendations for cytotoxicity testing .
  • Positive/Negative controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and vehicle-only samples.
  • Data normalization : Use Z-factor analysis to quantify assay robustness and minimize plate-to-plate variation .

Advanced: What methodologies are used to study metabolic stability and degradation pathways?

Answer:

  • In vitro studies : Liver microsomal assays (human/rat) to identify phase I metabolites .
  • LC-MS/MS : Track degradation products under simulated physiological conditions (pH 7.4, 37°C) .
  • Stability testing : Accelerated thermal degradation (40–60°C) to predict shelf-life and storage requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.